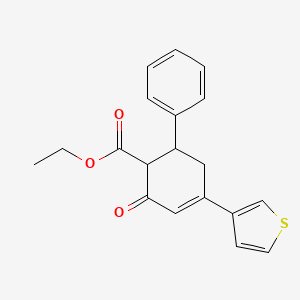

Ethyl 2-oxo-6-phenyl-4-(thiophen-3-yl)cyclohex-3-ene-1-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-oxo-6-phenyl-4-thiophen-3-ylcyclohex-3-ene-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O3S/c1-2-22-19(21)18-16(13-6-4-3-5-7-13)10-15(11-17(18)20)14-8-9-23-12-14/h3-9,11-12,16,18H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPOUBOSLVZOEQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(CC(=CC1=O)C2=CSC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-oxo-6-phenyl-4-(thiophen-3-yl)cyclohex-3-ene-1-carboxylate typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation reaction, where a suitable aldehyde or ketone is reacted with a malonic ester derivative in the presence of a base catalyst. The reaction conditions include maintaining a controlled temperature and using anhydrous solvents to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. Advanced purification methods, such as column chromatography and recrystallization, are employed to obtain the pure compound. Process optimization and scaling up are critical to ensure cost-effective production while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-oxo-6-phenyl-4-(thiophen-3-yl)cyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the cyclohexene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents such as halogens (e.g., bromine) and strong bases (e.g., sodium hydroxide) are employed.

Major Products Formed:

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, amines

Substitution: Halogenated derivatives, alkylated products

Scientific Research Applications

Ethyl 2-oxo-6-phenyl-4-(thiophen-3-yl)cyclohex-3-ene-1-carboxylate has shown promise in various scientific research applications:

Chemistry: The compound serves as a versatile intermediate in organic synthesis, facilitating the construction of more complex molecules.

Biology: It has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of inflammatory and infectious diseases.

Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 2-oxo-6-phenyl-4-(thiophen-3-yl)cyclohex-3-ene-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative stress. The compound may also modulate enzyme activity or bind to receptors involved in inflammatory responses.

Comparison with Similar Compounds

Conformational Analysis and Crystallography

The cyclohexene ring conformation is highly sensitive to substituents:

- Thiophene vs.

- Disorder in Crystal Structures : Derivatives like ethyl 6-(4-ClPh)-4-(4-FPh)-2-oxocyclohex-3-ene-1-carboxylate exhibit disorder in the cyclohexene ring and substituents, attributed to steric flexibility of aryl groups .

Biological Activity

Ethyl 2-oxo-6-phenyl-4-(thiophen-3-yl)cyclohex-3-ene-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential applications based on recent research findings.

Chemical Structure and Synthesis

The compound has the molecular formula and features a cyclohexene ring with various substituents that contribute to its biological properties. The synthesis typically involves the reaction of ethyl acetoacetate with substituted thiophenes, leading to the formation of the desired cyclohexene derivative.

Synthetic Route:

- Formation of Cyclohexene Ring: Achieved through a Diels-Alder reaction.

- Introduction of Thiophene Ring: Utilizes cross-coupling reactions.

- Esterification: Final step involves esterification with ethanol.

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of this compound. It was evaluated against various reactive oxygen species (ROS) using assays like ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)). The compound exhibited promising antioxidant activity with an IC50 value significantly lower than that of ascorbic acid, indicating its potential as a natural antioxidant agent .

| Compound | IC50 (μg/mL) |

|---|---|

| This compound | 28.23 |

| Ascorbic Acid | 30.23 |

Antimicrobial Activity

The compound has shown antimicrobial properties in various studies. For instance, derivatives of similar structures have been reported to exhibit significant antibacterial and antifungal activities against a range of pathogens, suggesting that this compound may possess similar effects due to its structural analogies .

The biological effects of this compound are believed to be mediated through several mechanisms:

- Enzyme Inhibition: The compound may interact with specific enzymes, modulating their activity and affecting metabolic pathways.

- Antioxidant Mechanism: By scavenging free radicals, it reduces oxidative stress in cells, which is crucial in preventing cellular damage.

- Antimicrobial Mechanism: The exact mechanism remains to be fully elucidated but may involve disruption of microbial cell membranes or inhibition of essential metabolic processes.

Case Studies and Research Findings

Several studies have focused on evaluating the biological activities of compounds related to this compound:

- Anticancer Studies: Similar derivatives have demonstrated efficacy against drug-resistant cancer cells by inducing apoptosis and inhibiting tumor growth .

- Anticonvulsant Activity: Some related compounds have been identified as having anticonvulsant properties, indicating potential therapeutic applications in neurological disorders .

- Material Science Applications: The compound has also been explored for its potential use in developing advanced materials due to its unique electronic properties.

Q & A

Basic Synthesis

Q: What is the standard methodology for synthesizing Ethyl 2-oxo-6-phenyl-4-(thiophen-3-yl)cyclohex-3-ene-1-carboxylate? A: The compound is synthesized via a Michael addition reaction between a chalcone precursor (e.g., 1-(thiophen-3-yl)-3-phenylprop-2-en-1-one) and ethyl acetoacetate in ethanol under basic conditions (e.g., 10% KOH or NaOH). The mixture is refluxed (2–8 hours), cooled, and recrystallized from ethanol, yielding 58–78% of the product as an isomeric mixture .

Advanced Synthesis

Q: How can reaction conditions be optimized to improve regioselectivity and yield? A: Regioselectivity is influenced by substituent electronic effects on the chalcone. Electron-withdrawing groups on the aryl rings enhance electrophilicity, favoring cyclization. Optimizing reaction time (e.g., 8-hour reflux), temperature (80–90°C), and base concentration (10% NaOH) improves yield. Automated flow reactors may reduce side reactions in complex derivatives .

Structural Analysis (Basic)

Q: What spectroscopic techniques confirm the compound’s structure? A:

- 1H/13C NMR : Identifies proton environments (e.g., cyclohexenone α,β-unsaturated ketone at δ ~5.5–6.5 ppm) and ester carbonyl (δ ~170 ppm).

- IR : Confirms C=O stretches (~1740 cm⁻¹ for ester, ~1680 cm⁻¹ for ketone).

- Mass spectrometry : Validates molecular ion ([M⁺] at m/z 354.3) and fragmentation patterns .

Structural Analysis (Advanced)

Q: How does X-ray crystallography resolve conformational disorder in the cyclohexene ring? A: The cyclohexene ring exhibits envelope, half-chair, or screw-boat conformations. SHELXL models disorder by splitting atomic positions with refined occupancy ratios (e.g., 0.684:0.316). Puckering parameters (Q, θ, φ) quantify deviations from ideal geometry, while dihedral angles between aryl groups (e.g., 76–90°) reveal steric interactions .

Biological Activity (Basic)

Q: What biological activities are reported for related derivatives? A: Analogues with thiophene and aryl substituents show anti-inflammatory (IC₅₀ ~10 µM via NF-κB inhibition), analgesic (30–40% reduction in edema), and antimicrobial activity (MIC ~25 µg/mL against S. aureus) .

Biological Activity (Advanced)

Q: How do substituents influence target interactions (e.g., NF-κB)? A: Thiophene-3-yl enhances π-π stacking with hydrophobic pockets in the NF-κB p65 subunit. Para-substituted aryl groups (e.g., 4-propoxyphenyl in derivative 5c) improve solubility and binding affinity, reducing TNF-α production by 60% in vitro .

Analytical Challenges

Q: What challenges arise in isolating isomeric mixtures? A: The reaction often produces cis/trans isomers due to steric hindrance during cyclization. Reverse-phase HPLC (C18 column, acetonitrile/water gradient) or fractional crystallization in ethanol resolves isomers, though yields may drop to 50–60% .

Data Contradictions

Q: How to address discrepancies in biological activity across derivatives? A: Contradictions arise from assay variability (e.g., cell line sensitivity) or impurities. Validate purity via HPLC (>95%) and standardize assays (e.g., LPS-induced RAW264.7 macrophages for NF-κB). SAR studies highlight the necessity of the 4-thiophen-3-yl group for activity .

Crystallography

Q: Which software is preferred for refining crystal structures? A: The SHELX suite (SHELXL for refinement, SHELXS for solution) is widely used for small-molecule crystallography. It handles disorder, twinning, and high-resolution data, with R1 values <5% for reliable models .

Applications in Drug Development

Q: How is this compound utilized in synthesizing spiro compounds? A: The α,β-unsaturated ketone undergoes nucleophilic attack by hydrazines or hydroxylamines to form spiro-pyrazolines or isoxazoles. These intermediates are explored for anticancer activity (e.g., tubulin polymerization inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.